3-Mercaptononanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercaptononanal is an organic compound with the molecular formula C9H18OS. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their strong and often unpleasant odors. The structure of this compound includes a nonanal backbone with a mercapto group attached, making it a unique compound in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Mercaptononanal can be synthesized through various methods. One common approach involves the reaction of nonanal with hydrogen sulfide (H2S) in the presence of a catalyst. Another method includes the use of thiourea and an alkyl halide, where the thiourea reacts with the alkyl halide to form the thiol .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Mercaptononanal undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form alcohols.
Substitution: The SH group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents such as bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
3-Mercaptononanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, particularly proteins containing cysteine residues.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 3-Mercaptononanal involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, particularly those containing cysteine residues. This interaction can lead to the modification of protein function and activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
3-Mercaptopropanol: Another thiol with a shorter carbon chain.
3-Mercaptohexanol: A thiol with a six-carbon chain.
3-Mercaptoheptanol: A thiol with a seven-carbon chain.
Comparison: 3-Mercaptononanal is unique due to its longer carbon chain, which can influence its reactivity and interactions with other molecules. The presence of the nonanal backbone also imparts distinct chemical properties compared to shorter-chain thiols .
Properties
CAS No. |
61406-96-0 |
---|---|
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
3-sulfanylnonanal |
InChI |
InChI=1S/C9H18OS/c1-2-3-4-5-6-9(11)7-8-10/h8-9,11H,2-7H2,1H3 |
InChI Key |
KCOFYZNOXRYCOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.